9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Overview
Description
9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is an organobromine compound characterized by its benzazepinone framework
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of an appropriately substituted amine with a brominated carbonyl compound. The reaction typically occurs under basic or acidic conditions, depending on the specifics of the substituents involved. For example, starting from 2-bromoaniline, the formation of the azepinone ring can be achieved via intramolecular cyclization using polyphosphoric acid as a catalyst.
Industrial Production Methods
The industrial scale production often mirrors the laboratory synthesis but optimizes for yield, cost, and safety. Employing continuous flow processes and greener chemistry practices can improve scalability. For instance, the use of bromine sources and recyclable catalysts in a closed-loop system helps minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one can undergo oxidation to form corresponding N-oxide derivatives, often using reagents like m-chloroperoxybenzoic acid.
Reduction: The compound can be reduced to form derivatives, such as 4,5-dihydro-1H-benzo[b]azepine, using reducing agents like lithium aluminium hydride.
Substitution: The bromine atom at the 9th position is susceptible to nucleophilic substitution, forming a wide array of substituted derivatives. Common reagents include potassium tert-butoxide and other strong nucleophiles.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid in dichloromethane.
Reduction: Lithium aluminium hydride in dry ether.
Substitution: Potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products from these reactions depend on the specific reagents and conditions. For instance, oxidation can yield N-oxide derivatives, while substitution can produce a range of 9-substituted azepinones.
Scientific Research Applications
9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one has garnered attention in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in heterocyclic chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential precursor in drug discovery and development, particularly for central nervous system disorders.
Industry: Utilized in material science for developing new polymers and organic semiconductors.
Mechanism of Action
The mechanism by which 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one exerts its effects involves interaction with specific molecular targets, which may include enzymes or receptors. Its brominated azepinone structure can facilitate binding to active sites through halogen bonding and π-π interactions, influencing biological pathways.
Comparison with Similar Compounds
Compared to other azepinone derivatives, 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one stands out due to its bromine atom, which imparts unique reactivity and potential biological activity.
Similar Compounds
4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: Lacks the bromine atom, resulting in different reactivity and potentially different biological activities.
9-chloro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: Similar structure but with a chlorine atom, which may confer different chemical and biological properties.
1-azepinone derivatives: Variations in the azepinone structure, affecting the overall reactivity and application spectrum.
There you have it—an in-depth look at this intriguing compound. Any other topic you're curious about?
Properties
IUPAC Name |
9-bromo-1,3,4,5-tetrahydro-1-benzazepin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-8-5-1-3-7-4-2-6-9(13)12-10(7)8/h1,3,5H,2,4,6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCNUZDRXQVXDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)Br)NC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676961 | |
Record name | 9-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269293-40-4 | |
Record name | 9-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1269293-40-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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